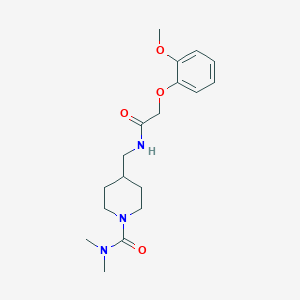![molecular formula C15H11N5OS2 B2390134 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034386-25-7](/img/structure/B2390134.png)
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is an intriguing chemical compound due to its unique structure and potential applications. It comprises a thiophenyl group, a 1,2,3-triazole ring, a benzo[d]thiazole moiety, and a carboxamide group, each contributing to its chemical reactivity and biological activity. This compound's versatility and potential for various reactions make it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multistep reactions. One common method is the azide-alkyne Huisgen cycloaddition, also known as the click reaction, which forms the 1,2,3-triazole ring. The overall synthesis might involve:
Formation of the azide precursor.
Alkyne introduction.
Click reaction to form the triazole.
Further functionalization to introduce the benzo[d]thiazole and carboxamide groups.
Industrial Production Methods: On an industrial scale, this compound might be produced using optimized reaction conditions to maximize yield and purity. Efficient catalysis and solvent selection, as well as control of temperature and pH, play crucial roles in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various reactions, including:
Oxidation: Possible transformation of functional groups within the structure.
Reduction: Reduction of the triazole or thiophene rings.
Substitution: Functional group modifications through nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts for click reactions) are often employed. Reaction conditions such as temperature, solvent choice, and pH are crucial for specific transformations.
Major Products: The major products depend on the type of reaction:
Oxidation may yield sulfoxide or sulfone derivatives.
Reduction may yield more hydrogenated forms.
Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide has diverse applications:
Chemistry: Used as a building block for creating complex molecular architectures.
Biology: Explored for its bioactive properties, potentially serving as a lead compound for drug design.
Medicine: Investigated for antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism and Pathways: The compound exerts its effects through interactions at the molecular level. The triazole ring is known for its ability to engage in hydrogen bonding and π-π interactions, while the benzo[d]thiazole moiety can intercalate with DNA or interact with enzyme active sites. These interactions can lead to the modulation of biological pathways, impacting cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide can be compared to other triazole and benzo[d]thiazole derivatives:
N-(1H-1,2,3-triazol-4-yl)methyl)-benzo[d]thiazole-6-carboxamide: Lacks the thiophenyl group, which may reduce its biological activity.
Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the benzo[d]thiazole moiety, affecting its chemical reactivity.
Uniqueness: The presence of both the 1,2,3-triazole and benzo[d]thiazole moieties in this compound allows for unique interactions and diverse reactivity, setting it apart from other similar compounds.
This compound's distinct structure and versatility make it a valuable subject of study across multiple scientific disciplines.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(10-1-2-13-14(5-10)23-9-17-13)16-6-11-7-20(19-18-11)12-3-4-22-8-12/h1-5,7-9H,6H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJWKAZZNGZGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CSC=C4)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)

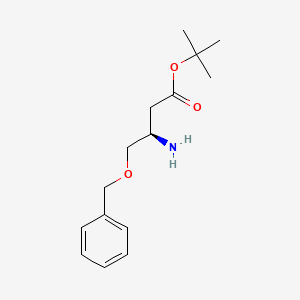
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)
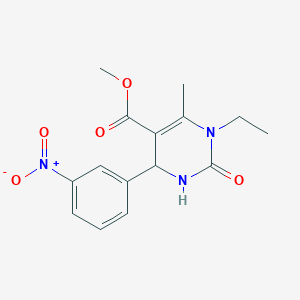
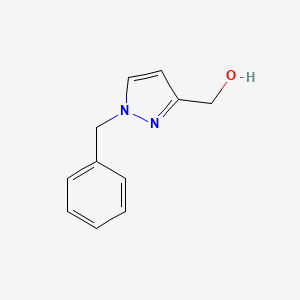
![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

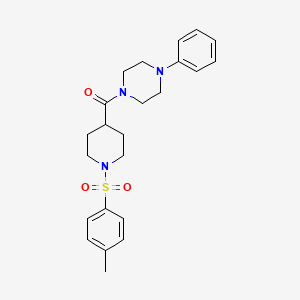
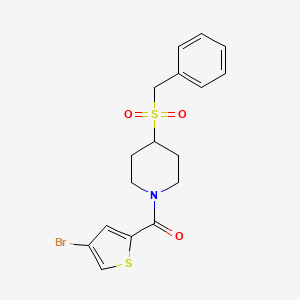
![4-(3-Chloro-2-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2390070.png)
